

4-(Dimethylamino)benzylamine dihydrochloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Dimethylamino)benzylamine
dihydrochloride

Cat. No.: B130846

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **4-(Dimethylamino)benzylamine Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)benzylamine dihydrochloride is a chemical compound of significant interest in various research and development sectors, including its use as a building block in organic synthesis and its potential applications in medicinal chemistry.^[1] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in experimental workflows. This guide provides a comprehensive overview of the core physical characteristics of **4-(Dimethylamino)benzylamine dihydrochloride**, supported by experimental protocols and safety guidelines to ensure accurate and safe laboratory practices.

Chemical Identity and Structure

4-(Dimethylamino)benzylamine dihydrochloride is the dihydrochloride salt of 4-(dimethylamino)benzylamine. The presence of two hydrochloride moieties significantly influences its physical properties, particularly its solubility and stability, compared to the free base.

Molecular Structure:

The chemical structure of **4-(Dimethylamino)benzylamine dihydrochloride** is illustrated below. The molecule consists of a benzylamine core with a dimethylamino group at the para (4-) position of the benzene ring. The two amine groups are protonated to form the dihydrochloride salt.

Caption: Chemical structure of **4-(Dimethylamino)benzylamine dihydrochloride**.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-(Dimethylamino)benzylamine dihydrochloride** is presented in the table below. These properties are essential for designing experiments, selecting appropriate solvents, and ensuring stable storage conditions.

Property	Value	Source(s)
CAS Number	34403-52-6	[1] [2]
Molecular Formula	$(\text{CH}_3)_2\text{NC}_6\text{H}_4\text{CH}_2\text{NH}_2 \cdot 2\text{HCl}$	[1] [2]
Molecular Weight	223.14 g/mol	[1] [2] [3]
Appearance	Faintly yellow to yellow solid	[1]
Melting Point	220-224 °C (decomposes)	[1]
Boiling Point	Not applicable (decomposes)	N/A
Solubility	Soluble in water (50 mg/mL)	[1]
Purity	≥95%	[1] [2]

Expert Insights: The observed melting point is a decomposition temperature, which is a critical consideration for any thermal analysis or high-temperature reactions. The high water solubility is expected for a dihydrochloride salt, making it suitable for aqueous-based reactions and biological assays.

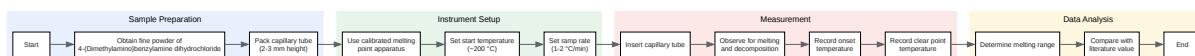
Experimental Protocol: Melting Point Determination

The determination of a substance's melting point is a fundamental technique for assessing its purity. For **4-(Dimethylamino)benzylamine dihydrochloride**, this is particularly important as a sharp melting range is indicative of high purity.

Principle

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. Impurities typically depress and broaden the melting point range. The protocol described here utilizes the capillary method, a widely accepted and reliable technique.

Step-by-Step Methodology


- Sample Preparation:
 - Ensure the **4-(Dimethylamino)benzylamine dihydrochloride** sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
 - Pack a small amount of the powdered sample into a capillary tube by tapping the sealed end of the tube on a hard surface. The packed sample should be approximately 2-3 mm in height.
- Instrument Setup:
 - Use a calibrated digital melting point apparatus.
 - Set the starting temperature to approximately 20 °C below the expected melting point (around 200 °C).
 - Set a ramp rate of 1-2 °C per minute to ensure thermal equilibrium and an accurate reading. A slower ramp rate during the melting phase provides a more precise determination.
- Measurement:
 - Insert the capillary tube containing the sample into the heating block of the apparatus.
 - Observe the sample through the magnifying lens as the temperature increases.

- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the last solid crystal melts (the clear point).
- Note any signs of decomposition, such as charring or gas evolution, which is expected for this compound.[1]

- Data Interpretation:
 - The melting range is the difference between the onset and clear point temperatures. A narrow range (e.g., 1-2 °C) suggests high purity.
 - Compare the observed melting range to the literature value (220-224 °C).[1]

Self-Validating System and Causality

This protocol is designed to be self-validating. The use of a calibrated instrument ensures the accuracy of the temperature readings. A slow ramp rate is crucial as it allows for the heat to be evenly distributed throughout the sample, preventing a falsely elevated melting point. Observing for decomposition is a key validation step for this specific compound, confirming its known thermal instability.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for melting point determination.

Stability and Storage

Proper storage is crucial for maintaining the integrity of **4-(Dimethylamino)benzylamine dihydrochloride**.

- Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).
- Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[4] It is classified under Storage Class 11 for combustible solids.[1]

Safety and Handling

As with any chemical reagent, appropriate safety precautions must be taken when handling **4-(Dimethylamino)benzylamine dihydrochloride**.

Hazard Identification

- Signal Word: Warning[1][4]
- Hazard Statements:
 - H315: Causes skin irritation.[1][4]
 - H319: Causes serious eye irritation.[1][4]
 - H335: May cause respiratory irritation.[1][4]

Recommended Personal Protective Equipment (PPE)

- Eye Protection: Use safety glasses with side-shields or goggles.[1]
- Hand Protection: Wear compatible chemical-resistant gloves.[1]
- Respiratory Protection: A NIOSH-approved N95 dust mask is recommended, especially when handling the powder.[1]

First-Aid Measures

- In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]
- In case of skin contact: Wash off with soap and plenty of water.[4]

- If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[4]
- If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Always consult the full Safety Data Sheet (SDS) before use.[4]

Potential Applications

While this guide focuses on the physical properties, it is noteworthy that 4-(Dimethylamino)benzylamine and its derivatives have been investigated in several research areas. Peer-reviewed papers have explored its use as a substrate for monoamine oxidase B and in the development of chemiluminescence derivatization reagents.[1] These applications underscore the importance of a solid understanding of its fundamental physical and chemical characteristics.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(Dimethylamino)benzylamine 95 34403-52-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [guidechem.com]
- To cite this document: BenchChem. [4-(Dimethylamino)benzylamine dihydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130846#4-dimethylamino-benzylamine-dihydrochloride-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com